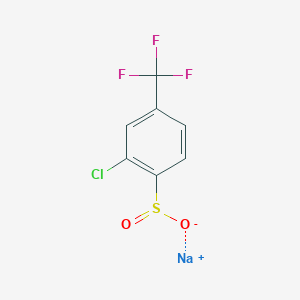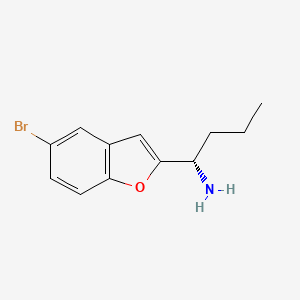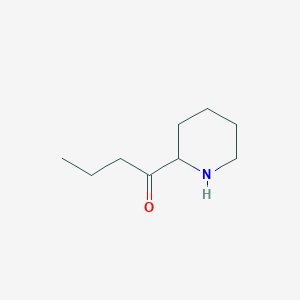
1-(Piperidin-2-yl)butan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Piperidin-2-yl)butan-1-one is an organic compound that features a piperidine ring attached to a butanone moiety. Piperidine is a six-membered heterocyclic amine, which is widely used as a building block in organic synthesis and pharmaceutical applications. The compound’s structure allows it to participate in various chemical reactions, making it a valuable intermediate in the synthesis of more complex molecules.
準備方法
Synthetic Routes and Reaction Conditions
1-(Piperidin-2-yl)butan-1-one can be synthesized through several methods. One common approach involves the acylation of piperidine with butanone derivatives. For example, the reaction between piperidine and 2-butanone in the presence of an acid catalyst can yield this compound . Another method involves the hydrogenation of pyridine derivatives using metal catalysts such as palladium or rhodium .
Industrial Production Methods
Industrial production of this compound typically involves large-scale hydrogenation processes. These processes use metal catalysts and high-pressure hydrogen gas to convert pyridine derivatives into the desired piperidine compounds . The reaction conditions are optimized to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
1-(Piperidin-2-yl)butan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The piperidine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Produces alcohols.
Substitution: Produces halogenated piperidine derivatives.
科学的研究の応用
1-(Piperidin-2-yl)butan-1-one has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
作用機序
The mechanism of action of 1-(Piperidin-2-yl)butan-1-one depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The piperidine ring can enhance the compound’s binding affinity to these targets, leading to specific biological activities .
類似化合物との比較
1-(Piperidin-2-yl)butan-1-one can be compared with other piperidine derivatives, such as:
4-(Piperidin-1-yl)butan-2-one: Similar structure but different substitution pattern on the butanone moiety.
1-(Piperidin-1-yl)ethanone: Contains a shorter carbon chain compared to this compound.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological activity.
特性
分子式 |
C9H17NO |
|---|---|
分子量 |
155.24 g/mol |
IUPAC名 |
1-piperidin-2-ylbutan-1-one |
InChI |
InChI=1S/C9H17NO/c1-2-5-9(11)8-6-3-4-7-10-8/h8,10H,2-7H2,1H3 |
InChIキー |
CQAMSKPEERJYDM-UHFFFAOYSA-N |
正規SMILES |
CCCC(=O)C1CCCCN1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


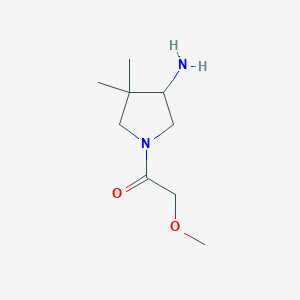

![1-[2-(Aminomethyl)-2-methylpyrrolidin-1-yl]-3-methylbutan-1-one](/img/structure/B13175107.png)

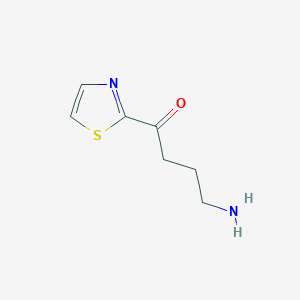
![1-[1-(Aminomethyl)cyclopropyl]-3,3-dimethylcyclopentan-1-ol](/img/structure/B13175126.png)
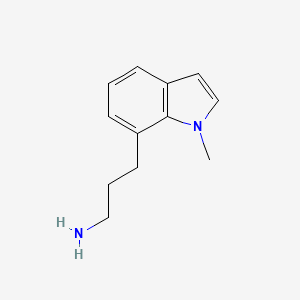
![tert-butyl N-[1-(4-aminopiperidin-1-yl)-1-oxopentan-2-yl]carbamate](/img/structure/B13175131.png)
![3-[(2,4-Difluorophenyl)sulfanyl]butan-2-one](/img/structure/B13175136.png)


